molecular formula C6H6N4 B13469395 Pyrazolo[1,5-c]pyrimidin-5-amine CAS No. 2913267-16-8

Pyrazolo[1,5-c]pyrimidin-5-amine

Cat. No.: B13469395
CAS No.: 2913267-16-8
M. Wt: 134.14 g/mol
InChI Key: CNQKRIABZAWACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Properties

CAS No.

2913267-16-8

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C6H6N4/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H,7H2

InChI Key

CNQKRIABZAWACS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CN2N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-c]pyrimidin-5-amine typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve refluxing in ethanol or other suitable solvents, sometimes under microwave irradiation to enhance yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to optimize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-c]pyrimidin-5-one, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

Pyrazolo[1,5-c]pyrimidin-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-c]pyrimidin-5-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering advantages in terms of selectivity and potency compared to other similar compounds .

Biological Activity

Pyrazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antibacterial properties, as well as structure-activity relationships (SAR) and potential therapeutic applications.

Anticancer Activity

This compound derivatives have been explored for their anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer progression, notably Pim-1 and Flt-3 kinases.

Key Findings

  • Pim Kinase Inhibition : Compounds derived from this compound demonstrated potent inhibition of Pim-1 kinase. For example, compound 11b showed greater than 98% inhibition at 1 μM concentration against Pim-1 and was significantly selective compared to other kinases (S(50) score = 0.14) .
  • Cell Viability Assays : In vitro studies using the MDA-MB-231 breast cancer cell line revealed that this compound derivatives exhibited dose-dependent growth inhibition. The most active compounds were identified through MTT assays .
CompoundIC50 (μM)Activity Description
11b < 0.01>98% inhibition of Pim-1
4a 2.5Moderate anticancer activity in MDA-MB-231 cells

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens.

Notable Research

  • HIV Inhibition : Compounds from this class have shown promising activity against HIV, with certain derivatives exhibiting low nanomolar IC50 values. The mechanism appears to involve interference with viral replication processes .

Antibacterial and Antiparasitic Activity

The antibacterial properties of this compound derivatives have also been investigated.

Summary of Activities

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .
  • Antimalarial and Antileishmanial Effects : Compounds have demonstrated activity against Plasmodium falciparum and Leishmania species, suggesting broad-spectrum antiparasitic potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by structural modifications.

Insights from SAR Studies

  • Substituent Variability : The introduction of various substituents at different positions on the pyrazolo[1,5-c]pyrimidine core has been shown to enhance potency and selectivity against specific biological targets.
PositionSubstituentEffect on Activity
C(2)BenzimidazoleIncreased PI3Kδ inhibition
C(5)PicolinamideEnhanced Trk inhibition

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives.

Example Case Study

A recent study synthesized a series of pyrazolo[1,5-c]pyrimidin derivatives and evaluated their biological activities across multiple assays. The findings indicated that specific structural modifications led to enhanced selectivity for cancer-related kinases while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrazolo[1,5-c]pyrimidin-5-amine derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Demethylation and Alkylation : SCH 442416 derivatives are synthesized via demethylation of methyl ethers using BBr₃ in CH₂Cl₂, followed by chemoselective alkylation. Optimized conditions include Cs₂CO₃ as a base and stepwise addition of electrophiles to minimize byproducts .
  • Solvent-Free Cyclization : Pyrazolo-pyrimidine cores can be constructed via condensation reactions under solvent-free conditions (e.g., barbituric acids, pyrazol-5-amines, and aldehydes), reducing purification complexity .
  • Key Challenges : Competing alkylation of exocyclic amines requires protective strategies (e.g., Boc protection) or pH-controlled environments .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Structural Elucidation :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the pyrazole and triazole rings appear as distinct singlets .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., SCH 442416: C₁₈H₁₅N₇O, MW 345.36) .
  • X-ray Crystallography : Resolves planar triazolopyrimidine cores and substituent orientations, aiding docking studies .

Advanced Research Questions

Q. How can adenosine A2A receptor (A2AAR) affinity and selectivity be systematically evaluated?

  • Experimental Design :

  • Radioligand Binding Assays : Use [³H]SCH 58261 or [³H]ZM241385 to measure Ki values. SCH 442416 derivatives show Ki < 15 nM for A2AAR, with >1000-fold selectivity over A₁/A₃ receptors .
  • Functional Assays : cAMP inhibition in HEK-293 cells expressing A2AAR confirms antagonist activity. SCH 412348 (Ki = 0.6 nM) reverses CGS-21680-induced hypolocomotion in rodents .
  • Data Interpretation : Compare affinity tables (e.g., Table 1 in ) to correlate substituent effects (e.g., fluoropropyl chains enhance selectivity) .

Q. What structural modifications enhance A2AAR antagonism or enable molecular probe development?

  • Structure-Activity Relationship (SAR) Strategies :

  • Chain Extensions : Adding O-alkyl spacers (e.g., n-butyl) improves access to extracellular receptor loops. Fluorescent conjugates (e.g., BODIPY630/650) retain affinity (Ki = 24.6 nM) while enabling imaging .
  • Click Chemistry : Alkyne-functionalized derivatives allow conjugation to dendrimers or fluorophores (e.g., Alexa Fluor 488) for flow cytometry .
  • Hydrophilic Modifications : Sulfonate derivatives (e.g., compound 13, Ki = 6.2 nM) enhance water solubility without compromising potency .

Q. How do molecular docking and dynamics simulations predict A2AAR binding modes?

  • Computational Workflow :

  • Docking : Use A2AAR X-ray structures (PDB: 4EIY) to position the heterocyclic core in the orthosteric pocket. Fluorophores (e.g., Alexa Fluor 488) dock into extracellular loops via hydrophilic interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns. Hydrophobic spacers (e.g., BODIPY) anchor in TM1/TM7 regions, while polar groups engage EL2/EL3 residues .

Q. What in vivo models validate the therapeutic potential of A2AAR antagonists?

  • Parkinson’s Disease (PD) Models :

  • 6-OHDA-Lesioned Rats : SCH 412348 (0.1–1 mg/kg) potentiates L-Dopa-induced rotation, indicating motor improvement .
  • Haloperidol-Induced Catalepsy : Preladenant (1 mg/kg) reduces rigidity, supporting non-dyskinesiogenic profiles .
    • Depression Models : Antagonists exhibit antidepressant effects in forced swim tests via cAMP/PKA pathway modulation .

Q. How are fluorescent probes derived from this compound used in receptor studies?

  • Probe Design and Application :

  • BODIPY Conjugates : MRS7396 (Ki = 24.6 nM) enables live-cell imaging with low nonspecific binding. Flow cytometry in HEK-293 cells confirms saturable A2AAR binding .
  • Multivalent Dendrimers : PAMAM G3.5 dendrimers conjugated with aminoethylacetamide derivatives show enhanced avidity (Ki < 10 nM) for receptor clustering studies .

Data Interpretation and Conflict Resolution

Q. How should conflicting SAR data on chain length effects be resolved?

  • Case Study : While n-butyl spacers in SCH 442416 improve A2AAR affinity , over-extension (e.g., n-heptyl) may sterically hinder binding. Validate via:

  • Competitive Binding Assays : Compare Ki values across spacer lengths .
  • MD Simulations : Assess spacer flexibility and receptor contact persistence .

Q. What methodologies address low yields in pyrazolo-pyrimidine cyclization?

  • Troubleshooting :

  • Catalyst Screening : CeCl₃·7H₂O in ethanol improves yields (e.g., 85% for pyrazolo-imidazoquinazolinones) .
  • Ultrasonic Irradiation : Enhances reaction rates in water (e.g., spiro-indoline derivatives) via cavitation effects .

Tables for Key Data

Derivative Substituent A2AAR Ki (nM) Selectivity (A2A/A₁) Reference
SCH 4424164-OCH₂CO₂Me1.1>1000
MRS7396 (BODIPY conjugate)n-Butyl spacer24.6>500
Sulfonate 134-SO₃⁻6.2>1000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.